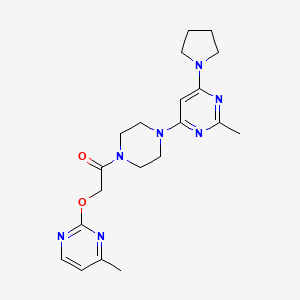

1-(4-(2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

Description

This compound is a heterocyclic organic molecule featuring a piperazine core substituted with a 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl group at the 4-position and an ethanone moiety linked to a 4-methylpyrimidin-2-yloxy group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Piperazine: A six-membered ring with two nitrogen atoms, often associated with enhanced solubility and bioavailability in drug design.

- Ethanone linker: Provides conformational flexibility, enabling interactions with diverse biological targets.

Synthetic routes for analogous compounds (e.g., pyrimidine-piperazine hybrids) often involve nucleophilic substitutions or coupling reactions, as seen in the preparation of related structures in and .

Properties

IUPAC Name |

2-(4-methylpyrimidin-2-yl)oxy-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O2/c1-15-5-6-21-20(22-15)29-14-19(28)27-11-9-26(10-12-27)18-13-17(23-16(2)24-18)25-7-3-4-8-25/h5-6,13H,3-4,7-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULACBFYSZZRXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cells, and related pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 324.41 g/mol. The structure features a piperazine moiety linked to a pyrimidine ring, which is known for its biological significance in various therapeutic areas.

Research indicates that compounds similar to this one often target specific enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives with similar structures can inhibit Poly (ADP-ribose) polymerase 1 (PARP1) activity, which is crucial for DNA repair mechanisms in cells. Inhibition of PARP1 leads to increased DNA damage and apoptosis in cancer cells, particularly in breast cancer models .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5e | MCF-7 (breast cancer) | 18 | PARP1 inhibition |

| Olaparib | MCF-7 (breast cancer) | 57.3 | PARP1 inhibition |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound 5e was found to have a lower IC50 than Olaparib, suggesting higher potency .

Case Studies

A notable study evaluated the effect of similar piperazine derivatives on human breast cancer cells. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through enhanced cleavage of PARP1 and increased activity of caspases 3 and 7, which are critical for programmed cell death .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any compound. Preliminary studies suggest that compounds with similar structures have acceptable drug-like properties, including good solubility and permeability. However, potential cardiotoxicity remains a concern due to moderate inhibition of the hERG potassium channel observed in some derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing pyrimidine and piperazine structures exhibit significant anticancer properties. These compounds can interfere with cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, research has shown that modifications to the piperazine and pyrimidine components can enhance binding affinity to target proteins, leading to improved anticancer efficacy .

Neuropharmacology

The piperazine structure is frequently associated with neuropharmacological activity. Compounds similar to 1-(4-(2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can potentially lead to therapeutic effects in conditions such as depression and anxiety disorders .

Antimicrobial Properties

Studies have also explored the antimicrobial potential of pyrimidine-based compounds. The structural features of this compound suggest it could exhibit antibacterial or antifungal activity. Research into similar compounds has indicated that modifications in the pyrimidine ring can enhance antimicrobial potency .

Case Study 1: Anticancer Activity

In a study investigating a series of pyrimidine derivatives, one compound demonstrated significant inhibition of tumor growth in vitro. The structure closely resembled that of this compound, highlighting the importance of the piperazine moiety for enhancing anticancer activity through improved target interaction .

Case Study 2: Neuropharmacological Effects

A related piperazine-containing compound was evaluated for its effects on serotonin receptor modulation. The results indicated that compounds with similar structural motifs could effectively reduce anxiety-like behavior in animal models, suggesting that this compound might also have therapeutic potential in treating mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives reported in recent literature and patents. Key comparisons include:

Functional Comparisons

However, the absence of an imidazo-pyrrolopyrazine moiety may reduce potency against specific kinase isoforms. Compared to the ethylphenoxy derivative in , the methylpyrimidinyloxy group may enhance π-π stacking interactions with aromatic residues in enzyme active sites .

Physicochemical Properties: The ethanone linker in the target compound likely improves aqueous solubility relative to the butenoyl derivatives in , which exhibit high LogP values . The pyrrolidin-1-yl group may confer metabolic stability over piperidine-based analogues, as pyrrolidine rings are less prone to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.